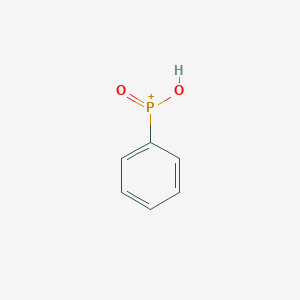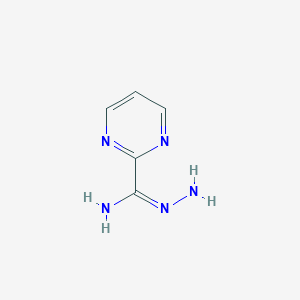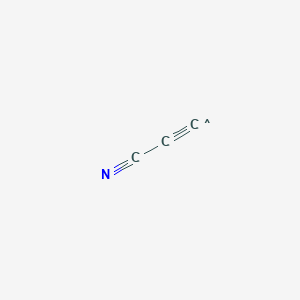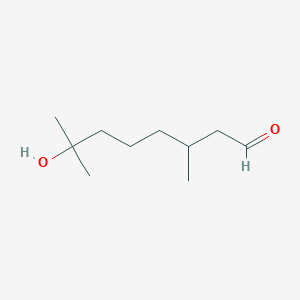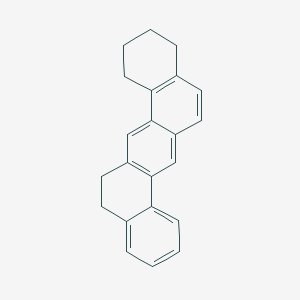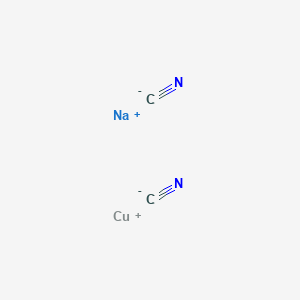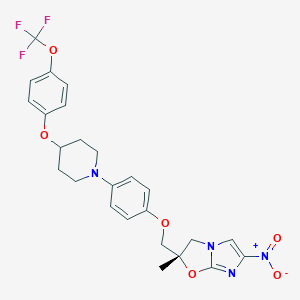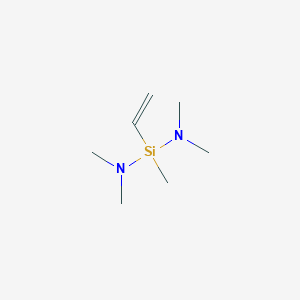
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,h)anthracene, 1,2,3,4-tetrahydro- (abbreviated as DBT) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen that can have detrimental effects on human health.
作用機序
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is not fully understood, but it is believed to be similar to other PAHs. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and cause mutations. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure has also been associated with changes in gene expression and alterations in cell signaling pathways. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to be carcinogenic and mutagenic in animal studies, and it is believed to have similar effects on humans.
実験室実験の利点と制限
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has several advantages as a model compound for studying the effects of PAHs. It is a well-characterized compound that is readily available and relatively inexpensive. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been shown to be a potent carcinogen and mutagen in animal studies, making it a useful tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis. However, there are also limitations to using DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- in lab experiments. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is a highly toxic compound that requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- and other PAHs. One area of research is the development of new methods for synthesizing and analyzing PAHs. Another area of research is the investigation of the effects of low-dose, long-term exposure to PAHs on human health. Additionally, there is a need for research on the potential health effects of PAHs in combination with other environmental pollutants. Finally, there is a need for research on the development of new strategies for preventing and mitigating the health effects of PAH exposure.
合成法
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be synthesized through a variety of methods, including the catalytic hydrogenation of dibenz(a,h)anthracene (DBA) and the hydrogenation of anthracene in the presence of a palladium catalyst. It can also be synthesized through the reduction of DBA using sodium borohydride or lithium aluminum hydride.
科学的研究の応用
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been widely used in scientific research to study the effects of PAHs on human health and the environment. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and mutagenesis. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been used to study the effects of PAH exposure on gene expression, DNA damage, and oxidative stress.
特性
CAS番号 |
153-39-9 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,9-14H,2,4,6,8H2 |
InChIキー |
UYKUFJXADUOEKW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
正規SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
その他のCAS番号 |
153-39-9 |
同義語 |
1,2,3,4-Tetrahydrodibenz[a,h]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
